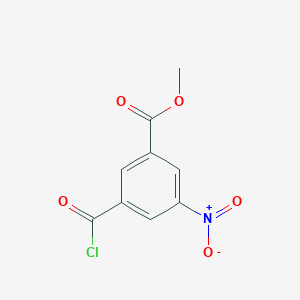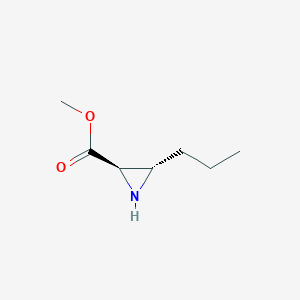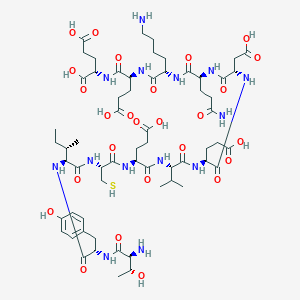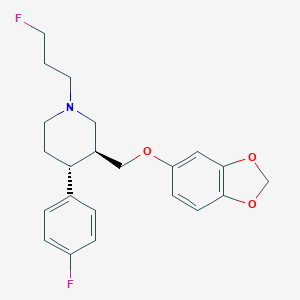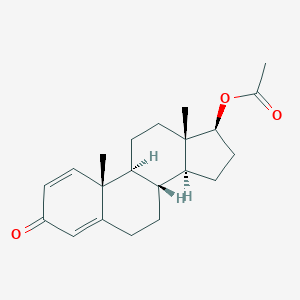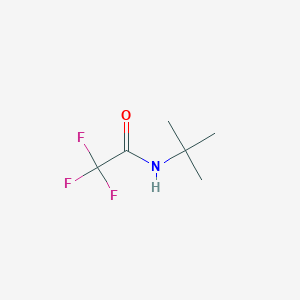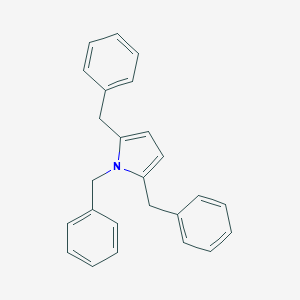
1,2,5-Tribenzylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Tribenzylpyrrole is a chemical compound with the molecular formula C25H21N. It is a pyrrole derivative that has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 1,2,5-tribenzylpyrrole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell division and proliferation. It may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
1,2,5-Tribenzylpyrrole has been shown to exhibit potent antifungal and antibacterial activity. It has also been shown to induce apoptosis in cancer cells. In addition, it has been investigated for its potential use as a building block for the synthesis of novel polymers and materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2,5-tribenzylpyrrole in lab experiments include its potent antifungal and antibacterial activity, its ability to induce apoptosis in cancer cells, and its potential use as a building block for the synthesis of novel polymers and materials. However, its limitations include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action.
Orientations Futures
For the study of 1,2,5-tribenzylpyrrole include further investigation of its mechanism of action, as well as its potential applications in the fields of biochemistry, pharmacology, and materials science. In addition, research is needed to explore its potential use as a building block for the synthesis of novel polymers and materials. Further studies are also needed to determine its toxicity and potential side effects, as well as its efficacy in vivo.
Méthodes De Synthèse
1,2,5-Tribenzylpyrrole can be synthesized using several methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Sonogashira coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkynyl compound in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1,2,5-Tribenzylpyrrole has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to exhibit potent antifungal and antibacterial activity. In pharmacology, it has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells. In materials science, it has been investigated for its potential use as a building block for the synthesis of novel polymers and materials.
Propriétés
Numéro CAS |
132752-02-4 |
|---|---|
Nom du produit |
1,2,5-Tribenzylpyrrole |
Formule moléculaire |
C25H23N |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
1,2,5-tribenzylpyrrole |
InChI |
InChI=1S/C25H23N/c1-4-10-21(11-5-1)18-24-16-17-25(19-22-12-6-2-7-13-22)26(24)20-23-14-8-3-9-15-23/h1-17H,18-20H2 |
Clé InChI |
RGLBGWYXPYEOIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Synonymes |
1,2,5-TRIBENZYLPYRROLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
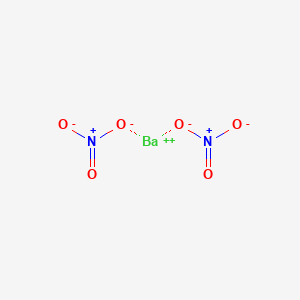
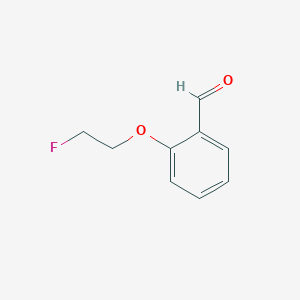
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)


